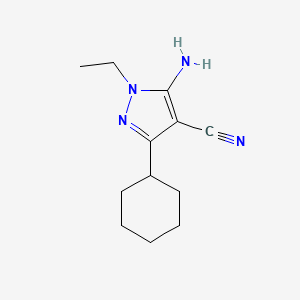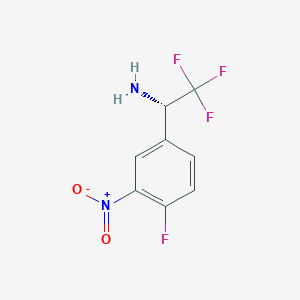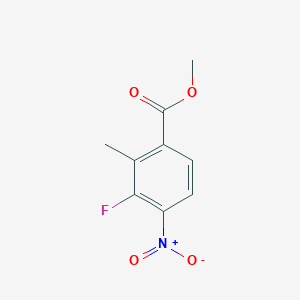![molecular formula C10H9NO2 B12869323 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the benzene ring and an ethanone group at the 2-position of the oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Catalysts and alternative solvents may be employed to achieve these goals .
Análisis De Reacciones Químicas
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Biology: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The compound may also modulate immune responses or inhibit the activity of specific pathogens by targeting their metabolic pathways .
Comparación Con Compuestos Similares
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
1-(4-Methylbenzo[d]thiazol-2-yl)ethanone: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, leading to different chemical properties and biological activities.
1-(4-Methylbenzo[d]isoxazol-2-yl)ethanone: Contains an additional nitrogen atom in the heterocyclic ring, which may influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-(4-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-10(13-8)7(2)12/h3-5H,1-2H3 |
Clave InChI |
UMSDMASKGGTBAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC(=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)


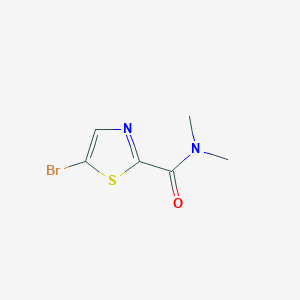
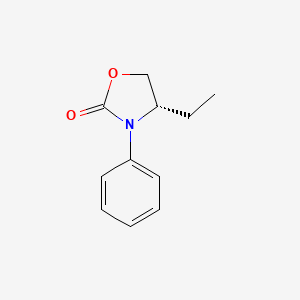
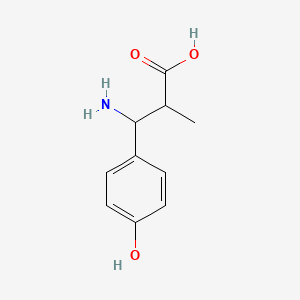
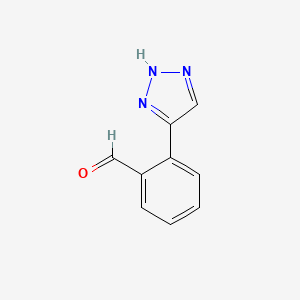

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
